2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide
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Overview
Description
2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide is a synthetic organic compound that features a unique combination of functional groups, including a difluoromethyl group, an oxadiazole ring, and a cyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide typically involves multiple steps, starting from readily available starting materialsThe final step often includes the coupling of the cyclobutyl moiety with the oxadiazole intermediate under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. These methods often employ continuous flow chemistry techniques and advanced purification methods to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Material Science:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and oxadiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and difluoromethyl-containing compounds. Examples include:
- 2-Chloro-4-(difluoromethyl)-3-fluoropyridine
- 2-Chloro-5-(difluoromethyl)pyridine
Uniqueness
What sets 2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2N3O2/c1-5(11)7(17)15-10(3-2-4-10)9-14-8(6(12)13)18-16-9/h5-6H,2-4H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZSNWFEPSWBGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCC1)C2=NOC(=N2)C(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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